molecular formula C22H23N3O4S2 B2732766 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-85-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2732766
CAS No.: 325978-85-6
M. Wt: 457.56
InChI Key: HTYMZRXBMTYHCT-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, a piperidinylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Sulfonylation: The thiazole intermediate is then sulfonylated using piperidine and a sulfonyl chloride reagent under basic conditions.

    Amidation: The final step involves coupling the sulfonylated thiazole with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

    Oxidation: 4-hydroxyphenylthiazole derivatives.

    Reduction: Aminothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs targeting enzymes or receptors due to its diverse functional groups.

    Biological Studies: Investigating its interactions with proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it could:

    Inhibit Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access.

    Modulate Receptors: Acting as an agonist or antagonist to modulate receptor activity.

    Interact with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Comparison:

  • Structural Differences: The primary difference lies in the sulfonyl group, where piperidine is replaced by morpholine or pyrrolidine.
  • Biological Activity: These structural changes can significantly affect the compound’s binding affinity and specificity towards biological targets, potentially altering its pharmacological profile.
  • Chemical Properties: Variations in solubility, stability, and reactivity due to different substituents on the thiazole ring and sulfonyl group.

This detailed overview should provide a comprehensive understanding of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-29-18-9-5-16(6-10-18)20-15-30-22(23-20)24-21(26)17-7-11-19(12-8-17)31(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMZRXBMTYHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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